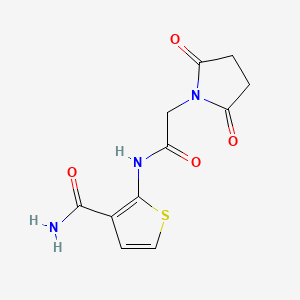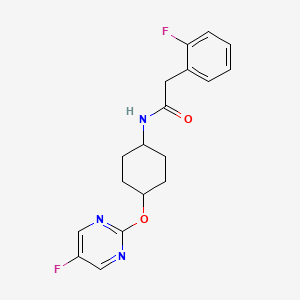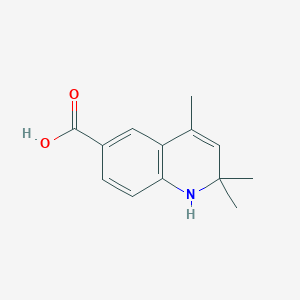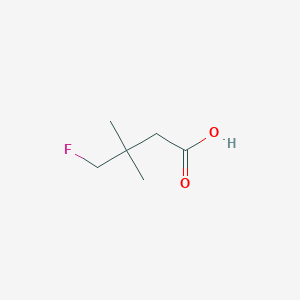
2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a hybrid molecule with pyrrolidine-2,5-dione and thiophene rings in its structure . It has been studied for its potential anticonvulsant and antinociceptive properties .
Molecular Structure Analysis
The molecular structure of this compound includes pyrrolidine-2,5-dione and thiophene rings . It was designed as an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides with an additional benzene ring attached to the side methyl group .科学的研究の応用
Synthesis and Antimicrobial Evaluation
Talupur, Satheesh, and Chandrasekhar (2021) conducted a study on the synthesis of thiophene-2-carboxamide derivatives, including a focus on antimicrobial evaluation and docking studies. These compounds were synthesized by condensing various intermediates, leading to target molecules characterized by various analytical techniques. The antimicrobial evaluation of these compounds was a key aspect of the study (Talupur et al., 2021).
Anticancer Activity
Atta and Abdel‐Latif (2021) explored the synthesis of thiophene-2-carboxamide derivatives and their anticancer activity. They developed new derivatives by reacting acetyl-3-oxo- N -phenylbutanethioamide with chloroacetamide reagents. The anticancer properties of these compounds were evaluated against various cell lines, showing significant inhibitory activity (Atta & Abdel‐Latif, 2021).
Application in Heterocyclic Assemblies
Obydennov et al. (2017) demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides can be used in cyclocondensation reactions with oxalyl chloride. This process leads to the formation of new heterocyclic assemblies, specifically 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones (Obydennov et al., 2017).
Synthesis of Novel Benzodifuranyl Derivatives
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate. These compounds, including benzodifuran-2-carboxamide derivatives, were tested for their anti-inflammatory and analgesic activities, showing high inhibitory activity on cyclooxygenase-2 selectivity (Abu‐Hashem et al., 2020).
Synthesis and Investigation of Pyridine-2-Carboxaldehyde Thiosemicarbazone Derivatives
Liu et al. (1996) synthesized a series of pyridine-2-carboxaldehyde thiosemicarbazone derivatives, evaluating them for their inhibitory effects on CDP reductase activity and antineoplastic activity against L1210 leukemia. This study highlighted the potential therapeutic applications of these compounds in oncology (Liu et al., 1996).
Synthesis and Insecticidal Assessment
Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles. These newly synthesized compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating potential in agricultural applications (Fadda et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c12-10(18)6-3-4-19-11(6)13-7(15)5-14-8(16)1-2-9(14)17/h3-4H,1-2,5H2,(H2,12,18)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGCVEBBWSIEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)
![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)
![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)
![Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2733022.png)



![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2733034.png)

![1-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2733037.png)
